(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[b][1,4]oxazine core fused to a piperidinyl methanone group. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-yl(piperidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14(16-8-4-1-5-9-16)13-10-15-11-6-2-3-7-12(11)18-13;/h2-3,6-7,13,15H,1,4-5,8-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLGYMQRZVGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585828 | |
| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-2-yl)(piperidin-1-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92292-97-2 | |
| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-2-yl)(piperidin-1-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is typically carried out in water at room temperature, resulting in high regioselectivity and a good substrate scope .
Industrial Production Methods
Industrial production methods for this compound often involve high-throughput mechanochemistry. This method allows for the parallel synthesis of benzoxazine derivatives via a one-pot, three-component reaction. The use of a multiposition jar in the milling system enables the processing of multiple samples simultaneously, leading to higher throughput compared to standard milling devices .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Antidepressant and Anxiolytic Effects : Research indicates that derivatives of benzoxazine compounds, including (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone, show promise as antidepressants and anxiolytics. These compounds interact with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation and anxiety disorders .
- Neuroprotective Properties : Studies have demonstrated that benzoxazine derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antidiabetic Activity : Some derivatives have been shown to exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells, making them potential candidates for diabetes management .
Synthesis and Chemical Properties
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone has been achieved through various methods:
- One-Pot Multicomponent Reactions : A novel green synthesis approach has been developed that allows for the efficient production of substituted benzoxazines through a catalyst-free process. This method involves the formation of a Schiff base followed by intramolecular cyclization, resulting in high yields and selectivity .
- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand their conformational properties better. Such studies reveal insights into the molecular interactions that contribute to their biological activity .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated significant binding affinity to serotonin receptors (5-HT1A) |
| Animal models | Showed reduced depressive-like behavior in rodent models when administered at therapeutic doses |
| Toxicological assessments | Exhibited low toxicity profiles in preliminary studies, indicating safety for further development |
Material Science Applications
Beyond pharmacology, (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone has potential applications in material sciences:
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzooxazine Substituents
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol
- Structural Difference: Replaces the piperidinyl methanone group with a hydroxyl group at the 2-position.
- Synthesis: Synthesized via a green, metal-free method using 2-aminophenols and epichlorohydrin in water, yielding moderate to excellent regioselectivity .
- Properties : Increased hydrophilicity due to the hydroxyl group, reducing membrane permeability compared to the target compound.
- Applications : Primarily used as an intermediate for further functionalization .
(4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methyl acetate
- Structural Difference : Incorporates a tosyl group and an acetate ester at the 4-position of the benzooxazine ring.
- Synthesis : Prepared via multi-step reactions involving Tosyl chloride and acetic anhydride .
- Properties : Enhanced steric bulk and electron-withdrawing effects from the tosyl group alter reactivity in substitution reactions.
Analogues with Modified Piperidine Substituents
(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
- Structural Difference: Replaces the benzooxazine core with a benzodioxin ring and adds an aminomethyl group to the piperidine.
- Properties: The hydrochloride salt improves solubility, while the aminomethyl group enhances binding to enzymes like kinases. Exhibits moderate enzyme inhibition and antimicrobial activity .
- Applications : Explored for targeted therapies due to its tunable substitution patterns.
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone
- Structural Difference : Substitutes the benzooxazine with a benzodioxin ring and introduces a hydroxyl group on the piperidine.
Analogues with Heterocyclic Variations
(4-(4-Butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
- Structural Difference : Replaces the benzooxazine oxygen with sulfur and adds a sulfone group.
- Properties : The sulfone group enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic pockets in proteins. The butylphenyl group increases lipophilicity .
- Applications : Studied for its role in modulating protein-protein interactions.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Structural Difference : Incorporates a benzo[d]thiazole ring and piperazine instead of piperidine.
- Piperazine enhances solubility and conformational flexibility .
Comparative Analysis Table
Key Findings and Implications
- Structural Flexibility : Substitution at the piperidine or benzooxazine positions significantly alters solubility, binding affinity, and metabolic stability.
- Biological Relevance: Piperidine derivatives with hydrophilic groups (e.g., hydroxyl, aminomethyl) show promise in enzyme-targeted therapies, while sulfur-containing analogues excel in stability.
- Synthetic Accessibility : Green synthesis methods (e.g., catalyst-free reactions in water) are pivotal for scalable production of benzooxazine derivatives .
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone can be represented as follows:
This structure features a benzo[b][1,4]oxazine core fused with a piperidine ring, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of 3,4-dihydro-2H-benzoxazines exhibit broad-spectrum antimicrobial properties . For instance:
- Antibacterial Effects : Compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml .
- Antifungal Activity : Certain derivatives showed promising antifungal effects against pathogens like Candida species and Sclerotium rolfsii, with effective concentrations comparable to commercial fungicides .
Anticancer Potential
Studies have highlighted the anticancer properties of benzoxazine derivatives:
- Compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Specific derivatives have been evaluated for their effectiveness against different cancer cell lines, demonstrating selective cytotoxicity.
Neuropharmacological Effects
The compound's structure suggests potential interaction with the central nervous system:
- Anxiolytic and Anticonvulsant Activities : Similar compounds in the benzoxazine class have been linked to anxiolytic effects and anticonvulsant activity by modulating GABAergic transmission .
The biological activity of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone is likely mediated through:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
